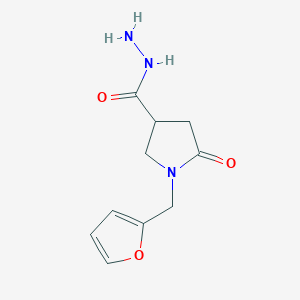

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide

Description

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic compound featuring a 5-oxopyrrolidine core substituted at the N1 position with a furan-2-ylmethyl group and at the C3 position with a carbohydrazide moiety.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-12-10(15)7-4-9(14)13(5-7)6-8-2-1-3-16-8/h1-3,7H,4-6,11H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKUFHXQPDLDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the following steps:

Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form the furan-2-ylmethyl intermediate.

Cyclization to Form the Pyrrolidine Ring: The furan-2-ylmethyl intermediate is then reacted with a suitable amine, such as proline, under cyclization conditions to form the pyrrolidine ring.

Introduction of the Carbohydrazide Group: The final step involves the reaction of the pyrrolidine intermediate with hydrazine or a hydrazine derivative to introduce the carbohydrazide group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to form substituted derivatives.

Major Products:

Oxidation Products: Furan-2,5-dione derivatives.

Reduction Products: Alcohol derivatives of the pyrrolidine ring.

Substitution Products: Various substituted carbohydrazide derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism by which 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly impact melting points and solubility:

The furan-2-ylmethyl group may reduce melting points compared to hydroxyl- or amino-substituted phenyl derivatives due to decreased hydrogen bonding.

Key Differences

Electronic Effects: Furan’s oxygen atom provides electron density, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in phenyl derivatives.

Solubility : Furan derivatives may exhibit higher lipophilicity than hydroxyl-substituted analogs, affecting bioavailability.

Synthetic Accessibility : Furan-2-ylmethyl precursors might require specialized reagents compared to commercially available aryl halides.

Biological Activity

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is a compound of interest due to its potential biological activity. This compound, with the molecular formula , has garnered attention in various fields, including medicinal chemistry and pharmacology. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure

- IUPAC Name: this compound

- Molecular Weight: 209.2 g/mol

- CAS Number: 175136-93-3

- SMILES Notation: C1C(CN(C1=O)CC2=CC=CO2)C(=O)O

Anti-inflammatory Properties

Compounds derived from furan structures have been reported to possess anti-inflammatory properties. A study on related compounds demonstrated their ability to modulate inflammatory pathways effectively. While specific data on this compound is sparse, the presence of hydrazide functional groups often correlates with anti-inflammatory activity in similar chemical classes .

Study on Related Compounds

A notable study investigated the biological activity of various furan derivatives, including hydrazides and carbamates. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokines in vitro. The study concluded that modifications in the furan ring and substituents significantly impacted biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis of furan-containing compounds has shown that modifications at specific positions can enhance biological activity. For instance, the introduction of electron-withdrawing groups can increase potency against certain targets. This principle may apply to this compound, suggesting avenues for further optimization and testing .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.